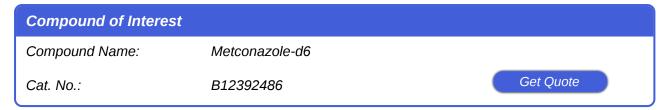


Technical Guide: Metconazole-d6 - Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Metconazole-d6 is the deuterated form of Metconazole, a broad-spectrum triazole fungicide. Due to its isotopic labeling, Metconazole-d6 serves as an ideal internal standard for quantitative analysis of Metconazole in various matrices by mass spectrometry-based methods. [1] This technical guide provides an in-depth overview of the physical and chemical characteristics of Metconazole-d6, its mechanism of action, and relevant experimental protocols for its use in research and analytical applications.

Physical and Chemical Properties

The physical and chemical properties of **Metconazole-d6** are summarized in the tables below. Data for the unlabeled Metconazole is also provided for reference, as specific experimental data for the deuterated analogue is not always available.

Table 1: Physical and Chemical Properties of Metconazole-d6



Property	Value	Source(s)
Chemical Formula	C17H16D6CIN3O	[2][3][4]
Molecular Weight	325.87 g/mol	[2][4]
CAS Number	2469554-74-1	[1]
Alternate CAS Number (unlabeled)	125116-23-6	[2]
Appearance	Solid (form not specified)	-
Synonyms	rac trans-5-[(4- Chlorophenyl)methyl]-2,2- dimethyl-d6-1-(1H-1,2,4- triazol-1- ylmethyl)cyclopentanol	[3]

Table 2: Physical and Chemical Properties of Unlabeled Metconazole

Disclaimer: This data pertains to the non-deuterated form of Metconazole and is provided as a close approximation for the deuterated analogue.

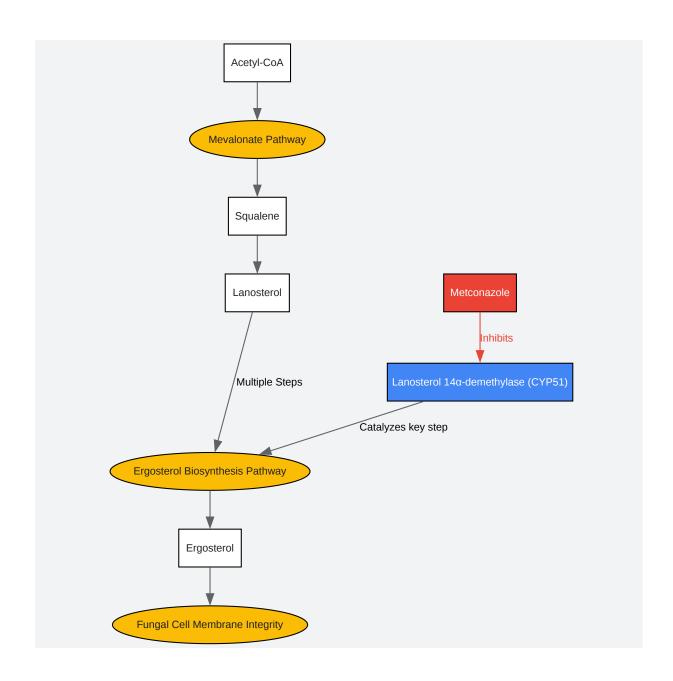
Property	Value	Source(s)
Melting Point	110-113 °C	[5]
Boiling Point	approx. 285 °C	[5]
Solubility (at 20°C)	Water: 15 mg/L	[5]
Methanol: 235 g/L	[5]	
Acetone: 238.9 g/L	[5]	_
Chloroform: Slightly soluble	-	
Dichloromethane: Slightly soluble	-	
LogP (octanol-water partition coefficient)	3.85 (at 25°C)	[5]



Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Metconazole, like other triazole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. [6][7][8] Specifically, it targets the enzyme lanosterol 14α -demethylase (CYP51), which is a key enzyme in the sterol biosynthesis pathway. [9] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and inhibiting fungal growth. [10]





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Caption: Mechanism of action of Metconazole.

Experimental Protocols



While specific, validated protocols for **Metconazole-d6** are proprietary to the manufacturers and end-users, this section provides a generalized workflow for the analysis of triazole fungicides in complex matrices, for which **Metconazole-d6** would be used as an internal standard.

General Analytical Workflow for Triazole Fungicides using HPLC-MS/MS

This workflow is applicable for the quantitative analysis of Metconazole in environmental and biological samples.





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Caption: General workflow for fungicide analysis.

1. Sample Preparation (QuEChERS Method)



The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[11]

- Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized to ensure uniformity.
- Extraction: The homogenized sample is extracted with a suitable solvent, typically acetonitrile.
- Salting Out: Salts such as magnesium sulfate and sodium chloride are added to induce phase separation.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) to remove matrix components.
- Internal Standard Spiking: A known concentration of Metconazole-d6 is added to the final extract before analysis.

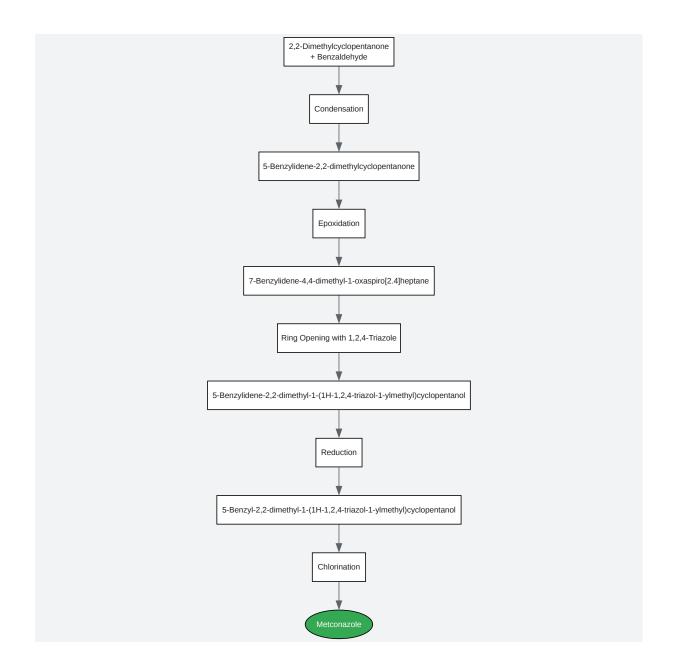
2. HPLC-MS/MS Analysis

- Chromatographic Separation: The cleaned-up extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 or similar reversed-phase column is typically used to separate the analyte of interest from other components in the sample.[12][13]
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS). Electrospray ionization (ESI) in positive ion mode is a common ionization technique for triazole fungicides.[13]
- Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for both Metconazole and Metconazole-d6 are monitored. This highly selective detection method minimizes interferences from the sample matrix.

Generalized Synthesis Workflow for Metconazole



The following diagram illustrates a potential synthetic route for Metconazole, based on publicly available information. The synthesis of **Metconazole-d6** would involve the use of deuterated starting materials.



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Caption: A potential synthesis route for Metconazole.

Conclusion

Metconazole-d6 is an essential tool for the accurate and precise quantification of Metconazole residues in a variety of samples. Its physical and chemical properties are closely aligned with its non-deuterated counterpart, making it an excellent internal standard. Understanding its mechanism of action and the analytical workflows in which it is employed is crucial for researchers and professionals in the fields of environmental science, food safety, and drug development.

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